molecular formula C14H14N2O2 B15186278 7-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid CAS No. 89781-77-1

7-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid

Cat. No.: B15186278
CAS No.: 89781-77-1
M. Wt: 242.27 g/mol
InChI Key: GUKVLMZCPBRAEG-UHFFFAOYSA-N
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Description

7-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid is a complex organic compound that features both an imidazole ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Attachment to the Naphthalene Moiety: The imidazole ring is then attached to the naphthalene moiety through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, bases like sodium hydroxide

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups

    Reduction: Saturated derivatives

    Substitution: Alkylated imidazole derivatives

Mechanism of Action

The mechanism of action of 7-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition or activation. Additionally, the naphthalene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-carboxylic acid: Similar in structure but lacks the naphthalene moiety.

    2-(1H-Imidazol-1-yl)acetic acid: Contains an imidazole ring but has a simpler aliphatic chain instead of the naphthalene moiety.

Uniqueness

7-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid is unique due to the combination of the imidazole ring and the naphthalene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .

Properties

CAS No.

89781-77-1

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

7-imidazol-1-yl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H14N2O2/c17-14(18)11-2-1-10-3-4-13(8-12(10)7-11)16-6-5-15-9-16/h1-2,5-7,9,13H,3-4,8H2,(H,17,18)

InChI Key

GUKVLMZCPBRAEG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N3C=CN=C3)C=C(C=C2)C(=O)O

Origin of Product

United States

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